Methyl 3-(((tert-butyldiphenylsilyl)oxy)methyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Overview
Description
Methyl 3-(((tert-butyldiphenylsilyl)oxy)methyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: is a complex organic compound that features a combination of silyl and boronate ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(((tert-butyldiphenylsilyl)oxy)methyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole.
Formation of Boronate Ester: The boronate ester is formed by reacting the protected intermediate with bis(pinacolato)diboron under palladium-catalyzed conditions.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boronate ester group can undergo oxidation to form the corresponding boronic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted silyl ethers.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a versatile building block for the construction of more complex molecules. Its boronate ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of biaryl compounds.
Biology and Medicine
In medicinal chemistry, derivatives of this compound can be explored for their potential as enzyme inhibitors or as precursors to bioactive molecules. The silyl ether group can be used to protect sensitive hydroxyl groups during multi-step syntheses of pharmaceuticals.
Industry
In materials science, this compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of Methyl 3-(((tert-butyldiphenylsilyl)oxy)methyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate largely depends on the specific application and the functional groups involved. For instance, in Suzuki-Miyaura cross-coupling reactions, the boronate ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(((tert-butyldimethylsilyl)oxy)methyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Methyl 3-(((tert-butyldiphenylsilyl)oxy)methyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
The unique combination of silyl and boronate ester functionalities in this compound provides distinct reactivity patterns that are not commonly found in simpler compounds. This makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
methyl 3-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39BO5Si/c1-29(2,3)38(26-15-11-9-12-16-26,27-17-13-10-14-18-27)35-22-23-19-24(28(33)34-8)21-25(20-23)32-36-30(4,5)31(6,7)37-32/h9-21H,22H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GISKSYCVGJHNDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)OC)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39BO5Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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